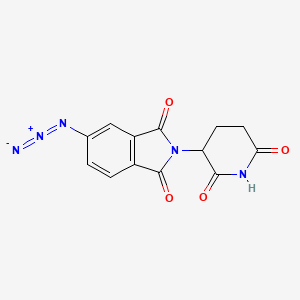
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes an azido group attached to a dihydroisoindole-dione framework.
Preparation Methods
The synthesis of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a two-step reaction. The first step is the diazotization of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, followed by azidation using sodium azide as the azide ion precursor . This method is efficient and yields the desired azide compound with high purity.
Chemical Reactions Analysis
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes to form stable triazole linkages.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles through a process known as “click chemistry.” This reaction is highly specific and efficient, making it useful for various applications in chemical synthesis and bioconjugation.
Comparison with Similar Compounds
Similar compounds to 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include:
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: The precursor to the azide compound.
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A similar azide compound with a slightly different structure.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
Molecular Formula |
C13H9N5O4 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20) |
InChI Key |
JVVGPGVAUOFYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


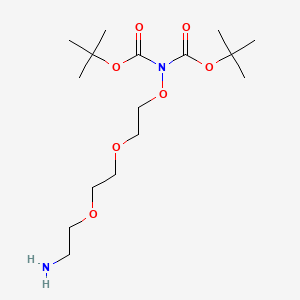
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)


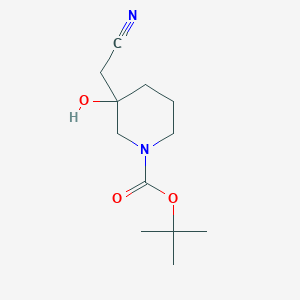

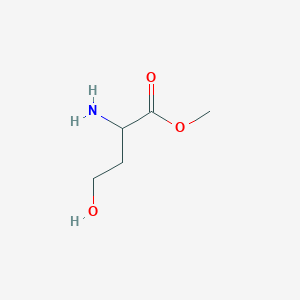

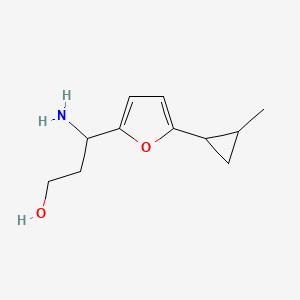

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
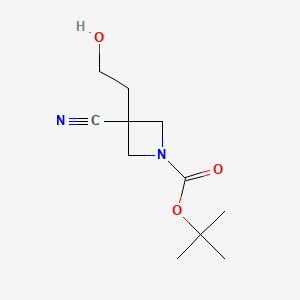
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)
